A Technical Guide to Boc-amino-PEG3-SS-acid: A Cleavable Linker for Advanced Drug Conjugates
A Technical Guide to Boc-amino-PEG3-SS-acid: A Cleavable Linker for Advanced Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-amino-PEG3-SS-acid is a heterobifunctional, cleavable linker integral to the development of targeted therapeutics, most notably antibody-drug conjugates (ADCs). Its precisely engineered chemical structure allows for the stable linkage of a therapeutic payload to a targeting moiety, such as a monoclonal antibody, and subsequent controlled release of the payload within the target cell. This guide provides a comprehensive technical overview of Boc-amino-PEG3-SS-acid, including its chemical properties, primary applications, detailed experimental protocols, and visualizations of its mechanism of action and synthetic workflow.
The molecule consists of three key components:
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Boc-protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the primary amine, enabling a sequential and controlled conjugation strategy. This group is readily removed under mild acidic conditions to expose the amine for payload attachment.
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PEG3 Spacer: A three-unit polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the linker. This property is crucial for improving the solubility, stability, and pharmacokinetic profile of the resulting conjugate, particularly when working with hydrophobic payloads. The PEG spacer also provides spatial separation between the antibody and the payload, which can help to reduce steric hindrance and potential immunogenicity.
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Disulfide-Acid Moiety: The disulfide bond serves as a cleavable linkage that is stable in the bloodstream but is susceptible to reduction in the intracellular environment. The terminal carboxylic acid provides a reactive handle for conjugation to the payload, typically after activation.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of Boc-amino-PEG3-SS-acid is presented below for easy reference.
| Property | Value |
| Chemical Name | Boc-amino-PEG3-SS-acid |
| Synonyms | tert-butyl (2-(2-(2-((2-carboxyethyl)disulfanyl)ethoxy)ethoxy)ethyl)carbamate |
| CAS Number | 2749285-27-4[1] |
| Molecular Formula | C16H31NO7S2[1] |
| Molecular Weight | 413.54 g/mol [1] |
| Purity | >96%[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated hydrocarbons.[2] |
| Storage | Store at -20°C, protected from light and moisture.[2] |
Primary Use: A Cleavable Linker in Antibody-Drug Conjugates (ADCs)
The primary application of Boc-amino-PEG3-SS-acid is as a cleavable linker in the synthesis of ADCs.[] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker plays a critical role in the efficacy and safety of an ADC.
The disulfide bond within Boc-amino-PEG3-SS-acid is relatively stable in the oxidizing environment of the bloodstream. However, upon internalization of the ADC into a target cell, the significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), facilitates the cleavage of the disulfide bond.[][4] This intracellular reduction releases the therapeutic payload in its active form, leading to targeted cell death.[] The concentration of glutathione is up to 1000-fold higher inside a cell compared to the plasma, providing a robust mechanism for selective drug release.[5][]
Experimental Protocols
The following protocols provide a general framework for the use of Boc-amino-PEG3-SS-acid in the synthesis of an ADC. Specific reaction conditions may require optimization based on the specific antibody and payload being used.
Protocol 1: Antibody Reduction and Linker Conjugation
This protocol describes the initial steps of reducing the interchain disulfide bonds of a monoclonal antibody and conjugating the Boc-amino-PEG3-SS-acid linker.
Materials:
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Monoclonal antibody (mAb)
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Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
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Boc-amino-PEG3-SS-acid
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Phosphate-buffered saline (PBS), pH 7.2-7.4
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Dimethyl sulfoxide (B87167) (DMSO)
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Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Dissolve the mAb in PBS to a final concentration of 5-10 mg/mL.
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Antibody Reduction: Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution. Incubate the reaction at 37°C for 1-2 hours to reduce the disulfide bonds.[7]
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Removal of Reducing Agent: Remove the excess reducing agent using a desalting column equilibrated with PBS. This step is critical to prevent the reducing agent from reacting with the linker in the subsequent step.
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Linker Preparation: Dissolve Boc-amino-PEG3-SS-acid in DMSO to prepare a 10-20 mM stock solution.[7]
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Conjugation Reaction: Add a 5-10 fold molar excess of the Boc-amino-PEG3-SS-acid solution to the reduced antibody solution.[7] Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.[7]
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.[7]
Protocol 2: Boc Deprotection and Payload Conjugation
This protocol outlines the removal of the Boc protecting group and the subsequent conjugation of the cytotoxic payload.
Materials:
-
Antibody-linker conjugate (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Activated payload (e.g., NHS-ester of a cytotoxic drug)
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Anhydrous aprotic solvent (e.g., DMF or DMSO)
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Tertiary amine base (e.g., diisopropylethylamine - DIPEA)
-
Purification system (e.g., SEC or Hydrophobic Interaction Chromatography - HIC)
Procedure:
-
Boc Deprotection:
-
Payload Conjugation:
-
Dissolve the deprotected antibody-linker conjugate in an anhydrous aprotic solvent such as DMF or DMSO.
-
Add the activated payload and a tertiary amine base (e.g., DIPEA) to the solution. The molar excess of the payload will influence the final drug-to-antibody ratio (DAR).
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight.
-
-
Final Purification: Purify the final ADC using SEC or HIC to remove any unreacted payload, linker, and other impurities.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined using several methods.
Methods:
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UV-Vis Spectroscopy: This is a simple method that can be used if the antibody and the payload have distinct absorbance maxima.[] By measuring the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and the λmax of the payload), the concentrations of the antibody and the payload can be determined, and the DAR can be calculated.[10]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The peak areas of the different species can be used to calculate the average DAR.[]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of the different ADC species, allowing for a precise determination of the DAR distribution.[11]
Mandatory Visualization
Signaling Pathway: Intracellular Cleavage of the Disulfide Linker
The following diagram illustrates the cleavage of the disulfide bond within the ADC upon entering the reducing environment of the target cell, primarily mediated by glutathione (GSH).
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 5. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 11. sciex.com [sciex.com]
